molecular formula C12H12N4O2 B2402334 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 478050-23-6

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B2402334
CAS No.: 478050-23-6
M. Wt: 244.254
InChI Key: AGNNUCXSRIFXJA-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a dimethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-phenyl-1H-imidazole-4-carbonitrile: Similar structure but lacks the dimethoxy groups.

    5-amino-1-(2,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile: Similar structure with different positions of the methoxy groups.

    5-amino-1-(3,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile: Similar structure with methoxy groups at different positions.

Uniqueness

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.

Biological Activity

5-Amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-inflammatory, anticancer, and antiviral properties, supported by various research findings and case studies.

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 5098-11-3
  • Melting Point : 131°C
  • Density : 1.42 g/cm³

1. Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. A study focusing on a related imidazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhance the anticancer activity.

CompoundCell Line TestedIC50 Value (µM)
This compoundA431 (human epidermoid carcinoma)<10
Related ImidazoleU251 (human glioblastoma)<10

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A related study indicated that imidazole derivatives could inhibit the production of pro-inflammatory cytokines. Specifically, compounds similar to 5-aminoimidazole showed significant inhibition of TNF-alpha production in vitro . This suggests that the compound may have potential therapeutic applications in inflammatory diseases.

StudyIn Vitro ModelCytokine Inhibition
PBMCsTNF-alpha

3. Antiviral Activity

Imidazole derivatives have been reported to possess antiviral properties. A study indicated that certain derivatives exhibited selective antiviral activity against HSV-1 and other viruses, with some compounds achieving low micromolar IC50 values . While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers synthesized several imidazole derivatives and tested them against various cancer cell lines. The compound demonstrated significant growth inhibition in A431 cells with an IC50 value indicative of strong anticancer activity. The study highlighted the importance of the methoxy groups on the phenyl ring in enhancing cytotoxic effects.

Case Study 2: Anti-inflammatory Mechanism

A comprehensive study evaluated the anti-inflammatory effects of imidazole compounds using carrageenan-induced paw edema models in rats. The results showed that specific derivatives significantly reduced edema comparable to standard anti-inflammatory drugs like celecoxib . This suggests that modifications in the imidazole structure can lead to enhanced anti-inflammatory properties.

Properties

IUPAC Name

5-amino-1-(2,5-dimethoxyphenyl)imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-17-8-3-4-11(18-2)10(5-8)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNNUCXSRIFXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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